6-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZYLIDINE-3-RHODANINEHEXANOIC ACID: is a synthetic organic compound with the molecular formula C16H17NO3S2 and a molecular weight of 335.447 g/mol . It is known for its unique structure, which includes a benzylidene group attached to a rhodanine ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BENZYLIDINE-3-RHODANINEHEXANOIC ACID typically involves the condensation of rhodanine derivatives with benzaldehyde derivatives under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-BENZYLIDINE-3-RHODANINEHEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the rhodanine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted rhodanine derivatives.
Scientific Research Applications
5-BENZYLIDINE-3-RHODANINEHEXANOIC ACID has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-BENZYLIDINE-3-RHODANINEHEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
5-BENZYLIDINE-3-RHODANINE: A closely related compound with similar structural features.
3-RHODANINEHEXANOIC ACID: Lacks the benzylidene group but shares the rhodanine ring.
BENZYLIDINE-RHODANINE DERIVATIVES: Various derivatives with different substituents on the benzylidene group.
Uniqueness: 5-BENZYLIDINE-3-RHODANINEHEXANOIC ACID is unique due to its specific combination of the benzylidene group and the rhodanine ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for diverse research applications .
Properties
CAS No. |
15164-04-2 |
---|---|
Molecular Formula |
C16H17NO3S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C16H17NO3S2/c18-14(19)9-5-2-6-10-17-15(20)13(22-16(17)21)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19)/b13-11+ |
InChI Key |
RBQYTRMRAMKNBT-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.